molecular formula C15H20N4S B11979661 2,6-diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11979661
M. Wt: 288.4 g/mol
InChI Key: PYTUPLUCIVGPHL-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and is substituted with amino groups and nitrile groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiopyran Ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors and appropriate carbonyl compounds.

    Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using amine reagents.

    Addition of Nitrile Groups: Nitrile groups are often added through cyanation reactions, which can be facilitated by reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups to form primary amines.

    Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with different functional groups replacing the amino groups.

Scientific Research Applications

2,6-Diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: Another sulfur-containing heterocycle with potential medicinal applications.

    Trans-4-Aminocyclohexanol: A compound used as an intermediate in drug synthesis, particularly for respiratory diseases.

Uniqueness

2,6-Diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its combination of a thiopyran ring with amino and nitrile substituents, providing a versatile platform for chemical modifications and diverse applications in various scientific fields.

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

2,6-diamino-4-(2-cyclohexylethyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C15H20N4S/c16-8-12-11(7-6-10-4-2-1-3-5-10)13(9-17)15(19)20-14(12)18/h10-11H,1-7,18-19H2

InChI Key

PYTUPLUCIVGPHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2C(=C(SC(=C2C#N)N)N)C#N

Origin of Product

United States

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